methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
Methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is a complex organic compound that belongs to the benzodiazepine class. This compound is characterized by its unique structure, which includes a benzodiazepine core, a difluorophenyl group, and a carbamoylmethylsulfanyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclization reaction involving an ortho-diamine and a suitable electrophile.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Carbamoylmethylsulfanyl Moiety: This step involves the reaction of the benzodiazepine intermediate with a carbamoylmethylsulfanyl reagent under appropriate conditions.
Esterification: The final step is the esterification of the resulting compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazepine core or the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
Methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to its potential effects on neurological functions. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for these receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-difluorophenyl)acetate
- (2,6-difluorophenyl)({[(4-methoxyphenyl)methyl]carbamoyl})methyl acetate
Uniqueness
Methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 2-[4-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-28-20(27)10-13-9-19(25-17-5-3-2-4-16(17)23-13)29-11-18(26)24-15-7-6-12(21)8-14(15)22/h2-9,23H,10-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMUFJWYBZBKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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